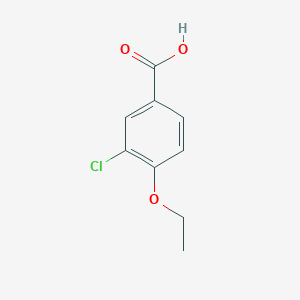

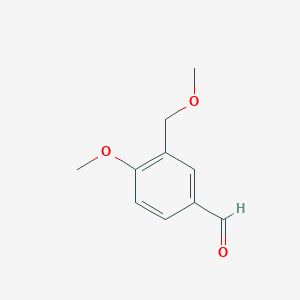

![molecular formula C12H19NO2 B1361517 2-[(Diethylamino)methyl]-4-methoxyphenol CAS No. 23562-78-9](/img/structure/B1361517.png)

2-[(Diethylamino)methyl]-4-methoxyphenol

Descripción general

Descripción

“2-[(Diethylamino)methyl]-4-methoxyphenol” is an organic compound . It belongs to the class of organic compounds known as hydroxycinnamic acids . These are compounds containing a cinnamic acid where the benzene ring is hydroxylated .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-Amino-N-[2(diethylamino)Ethyl]Benzamide involved the reaction of sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature . The reaction yielded the product in 85% yield .

Molecular Structure Analysis

The molecular structure of “2-[(Diethylamino)methyl]-4-methoxyphenol” can be represented by the molecular formula C12H19NO2 . The average mass of the molecule is 209.285 Da .

Aplicaciones Científicas De Investigación

- Field : Polymer Chemistry

- Application : The compound is used in the preparation of environmental functional poly(styrene-co-2-[(diethylamino)methyl]-4-formyl-6-methoxy-phenyl acrylate) copolymers for amino acid post polymerization .

- Method : The monomer has a tertiary amine group which facilitates the pH change and a functional aldehyde group that encourages the formation of Schiff base. Copolymerization of Styrene with 5 and 15 mol% of the compound has been done by free radical polymerization .

- Results : The copolymers have been chemically and physically characterized. Post polymerization of poly (styrene-Co-DEAMVA) with 15 mol% (III b) was prepared for immobilization of tryptophan .

- Field : Polymer Research

- Application : A new series of thermo-pH responsive polymers based on N-isopropylacrylamide and the compound has been synthesized .

- Method : The compound has been synthesized from p-cresol in two facile steps and named by 2-((diethylamino)methyl)-4-methylphenyl acrylate), and abbreviated by (DEAMPA). Three copolymers have been fabricated with three different molar concentrations of DEAMPA 5, 10, and 20 mol% using the free radical polymerization technique in solution .

- Results : The copolymers have been chemically evaluated. The change in the lower critical solution temperature and the phase separation of polymers solutions were measured by turbidity test as the change in transmittance with temperature with concerning the change in pH and using UV–VIS spectroscopy .

- Field : Polymer Research

- Application : The compound is used in the synthesis of copolymers with antibacterial activity .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Environmental Functional Polymers

Thermo-pH Responsive Polymers

Antibacterial Activity

- Field : Organic Chemistry

- Application : The compound is used as a reagent for the deprotection of various aromatic methyl ethers .

- Method : The compound affords the corresponding phenols in good to excellent yields. Both the reagent and the byproduct 2-(diethylamino)ethyl methyl sulfide are soluble in dilute acid, which allows an essentially odorless workup .

- Results : The specific results or outcomes obtained are not detailed in the source .

- Field : Chemical Synthesis

- Application : The compound is used in chemical synthesis .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

- Field : Pest Control

- Application : The compound is a metabolite of the organophosphorus insecticide pirimiphos-methyl, which has limited applications for control of beetles, weevils, and moths on stored grain products such as corn, sorghum, and seed .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Deprotection of Aromatic Methyl Ethers

Chemical Synthesis

Control of Beetles, Weevils, and Moths

- Field : Organic Chemistry

- Application : The compound is used as a reagent for the deprotection of various aromatic methyl ethers .

- Method : The compound affords the corresponding phenols in good to excellent yields. Both the reagent and the byproduct 2-(diethylamino)ethyl methyl sulfide are soluble in dilute acid, which allows an essentially odorless workup .

- Results : The specific results or outcomes obtained are not detailed in the source .

- Field : Chemical Synthesis

- Application : The compound is used in chemical synthesis .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

- Field : Pest Control

- Application : The compound is a metabolite of the organophosphorus insecticide pirimiphos-methyl, which has limited applications for control of beetles, weevils, and moths on stored grain products such as corn, sorghum, and seed .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Deprotection of Aromatic Methyl Ethers

Chemical Synthesis

Control of Beetles, Weevils, and Moths

Propiedades

IUPAC Name |

2-(diethylaminomethyl)-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-13(5-2)9-10-8-11(15-3)6-7-12(10)14/h6-8,14H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWYIGTXOZCFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280645 | |

| Record name | 2-[(diethylamino)methyl]-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Diethylamino)methyl]-4-methoxyphenol | |

CAS RN |

23562-78-9 | |

| Record name | NSC17845 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(diethylamino)methyl]-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)

![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)

![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)